![molecular formula C17H13ClN2O B4876102 1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B4876102.png)
1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Orientations Futures
The future research on “1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone” and similar compounds could focus on exploring their potential biological activities and developing more efficient synthesis methods. Given the wide range of biological activities exhibited by quinoline derivatives, these compounds hold promise for the development of new therapeutic agents .
Méthodes De Préparation
The synthesis of 1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one typically involves the condensation of 8-chloroquinoline-4-amine with 4-acetylphenylamine. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid . The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Analyse Des Réactions Chimiques
1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position of the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Medicine: Research has shown its potential as an antimalarial agent, similar to other quinoline-based drugs.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerization in the malaria parasite, thereby causing toxic heme accumulation . The compound may also interact with other biological pathways, contributing to its antimicrobial and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine shares a similar quinoline structure but differs in its side chain.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group in its structure, making it more soluble in water.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-[(8-chloroquinolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-11(21)12-5-7-13(8-6-12)20-16-9-10-19-17-14(16)3-2-4-15(17)18/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWDKKYCMPQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
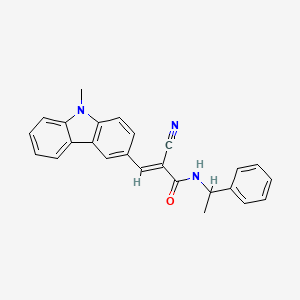
![N-[3-(1-azepanyl)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4876034.png)
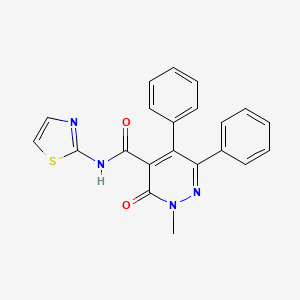
![2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4876038.png)
![METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE](/img/structure/B4876042.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4876043.png)
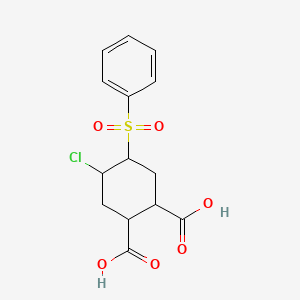
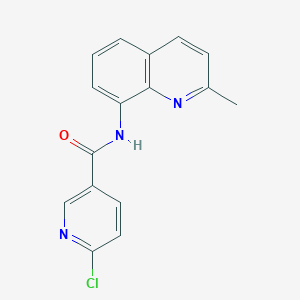
![METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4876078.png)
![4-ethyl 2-methyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4876083.png)
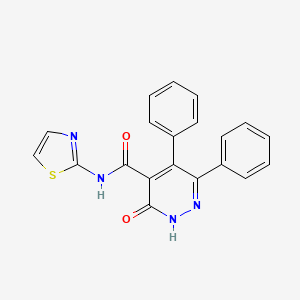
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)
![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4876117.png)
